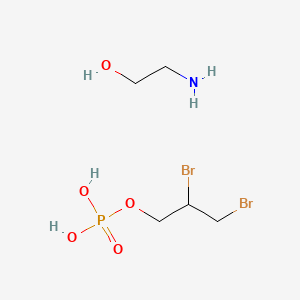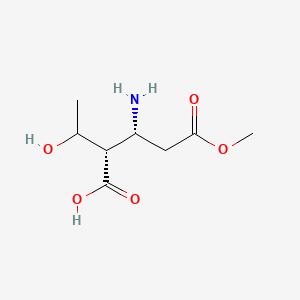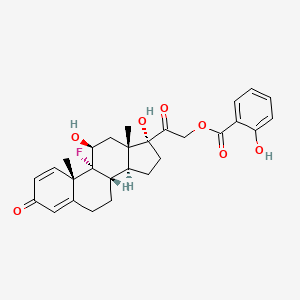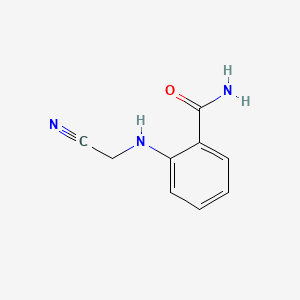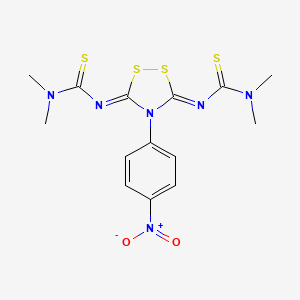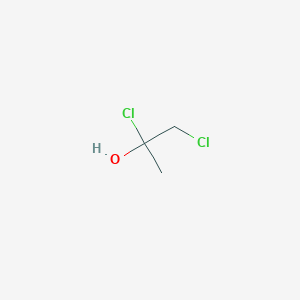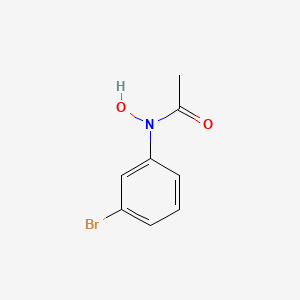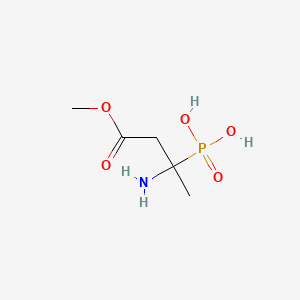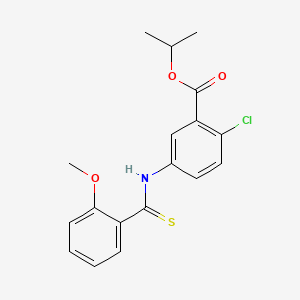
methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is a chemical compound that combines a phosphonium cation with a tetrachlorophenolate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate typically involves the reaction of triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide. This intermediate is then reacted with 2,3,5,6-tetrachlorophenol to yield the final product. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium amide, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate involves its interaction with specific molecular targets. The phosphonium cation can interact with nucleophiles, while the tetrachlorophenolate anion can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a bromide anion instead of tetrachlorophenolate.
Ethyltriphenylphosphonium bromide: Similar phosphonium cation but with an ethyl group instead of a methyl group.
Uniqueness
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is unique due to the presence of the tetrachlorophenolate anion, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
93839-56-6 |
|---|---|
Molecular Formula |
C25H19Cl4OP |
Molecular Weight |
508.2 g/mol |
IUPAC Name |
methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C19H18P.C6H2Cl4O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;7-2-1-3(8)5(10)6(11)4(2)9/h2-16H,1H3;1,11H/q+1;/p-1 |
InChI Key |
PDSDXWPNFYATGM-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


